molecular formula C7H14O4 B15223208 Methyl 2,2-bis(hydroxymethyl)butanoate

Methyl 2,2-bis(hydroxymethyl)butanoate

Cat. No.: B15223208
M. Wt: 162.18 g/mol
InChI Key: XYSDKTBXEQMSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-bis(hydroxymethyl)butanoate is an organic compound with the molecular formula C7H14O4 It is a methyl ester derivative of butanoic acid, featuring two hydroxymethyl groups attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-bis(hydroxymethyl)butanoate can be synthesized through a reaction involving methyl butyrate and formaldehyde in the presence of an organic alkali catalyst . The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-bis(hydroxymethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 2,2-bis(carboxymethyl)butanoic acid.

    Reduction: 2,2-bis(hydroxymethyl)butanol.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-bis(hydroxymethyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-bis(hydroxymethyl)butanoate involves its ability to undergo nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates that can further react to form various products . The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 2,2-bis(hydroxymethyl)butanoate can be compared with similar compounds such as methyl 2,2-bis(hydroxymethyl)propionate and 2,2-bis(hydroxymethyl)propanoic acid . These compounds share structural similarities but differ in their chemical properties and applications:

    Methyl 2,2-bis(hydroxymethyl)propionate: Similar in structure but with a propionate backbone, it is used in the synthesis of hyperbranched polyesters.

    2,2-bis(hydroxymethyl)propanoic acid: This compound is used in the preparation of dendrimers and other polymeric materials, offering different reactivity due to the presence of a carboxylic acid group.

This compound stands out due to its unique combination of ester and hydroxymethyl functionalities, making it a versatile compound for various synthetic and industrial applications.

Properties

IUPAC Name

methyl 2,2-bis(hydroxymethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-3-7(4-8,5-9)6(10)11-2/h8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDKTBXEQMSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.